molecular formula C4H7NO B1624197 3-Oxa-6-azabicyclo[3.1.0]hexane CAS No. 5834-36-6

3-Oxa-6-azabicyclo[3.1.0]hexane

Cat. No.: B1624197
CAS No.: 5834-36-6
M. Wt: 85.1 g/mol
InChI Key: NGXORXSKEIVRPY-UHFFFAOYSA-N
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Description

3-Oxa-6-azabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C4H7NO and its molecular weight is 85.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxa-6-azabicyclo[3.1.0]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxa-6-azabicyclo[3.1.0]hexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxa-6-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7NO/c1-3-4(5-3)2-6-1/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXORXSKEIVRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(N2)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973907
Record name 3-Oxa-6-azabicyclo[3.1.0]hexane
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Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5834-36-6
Record name 3-Oxa-6-azabicyclo(3.1.0)hexane
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Record name 3-Oxa-6-azabicyclo[3.1.0]hexane
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Record name 3-oxa-6-azabicyclo[3.1.0]hexane
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Foundational & Exploratory

Conformational Landscape of the 3-Oxa-6-azabicyclo[3.1.0]hexane Ring System: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Constraint in Drug Design

In the intricate dance of molecular recognition, the three-dimensional structure of a small molecule is paramount. Flexible molecules can adopt a multitude of conformations, only a fraction of which may be bioactive. This conformational ambiguity can lead to entropic penalties upon binding to a biological target and potential off-target effects. Consequently, the design of conformationally rigid scaffolds that lock a molecule into its bioactive conformation is a powerful strategy in modern drug discovery. The 3-Oxa-6-azabicyclo[3.1.0]hexane ring system represents a compelling, yet underexplored, scaffold that offers such conformational rigidity. This bicyclic heterocycle, with its fused cyclopropane and morpholine-like rings, presents a unique stereochemical and electronic environment. This guide provides an in-depth analysis of the conformational preferences of the 3-Oxa-6-azabicyclo[3.1.0]hexane core, offering a foundational understanding for its application in the design of novel therapeutics.

The 3-azabicyclo[3.1.0]hexane framework is a recognized structural motif in a variety of biologically active compounds, including inhibitors of dipeptidyl peptidase-IV and triple reuptake inhibitors.[1][2] Its rigid structure is crucial for presenting pharmacophoric elements in a defined spatial orientation, enhancing potency and selectivity. The introduction of an oxygen atom at the 3-position, creating the 3-Oxa-6-azabicyclo[3.1.0]hexane system, further modulates the scaffold's properties, influencing its polarity, hydrogen bonding capacity, and metabolic stability. Understanding the inherent conformational biases of this heterocyclic system is therefore a critical first step for any medicinal chemist aiming to leverage its potential.

The Inherent Conformational Preference of the Bicyclo[3.1.0]hexane Skeleton: A Boat-Like Predisposition

To understand the conformational landscape of the 3-Oxa-6-azabicyclo[3.1.0]hexane system, we must first consider the conformation of its parent carbocyclic scaffold, bicyclo[3.1.0]hexane. Unlike cyclohexane, which predominantly adopts a chair conformation, the bicyclo[3.1.0]hexane ring system is constrained by the fused cyclopropane ring. This fusion forces the five-membered ring into a non-planar conformation. Extensive computational and experimental studies, including X-ray crystallography and spectroscopic methods, have unequivocally demonstrated that the bicyclo[3.1.0]hexane skeleton exists in a boat conformation .[3]

Ab initio SCF investigations have shown that the boat conformation is the only stable conformation for bicyclo[3.1.0]hexane, with a minimum energy at a dihedral angle of approximately 25 degrees.[4] This boat-like structure is the preferred arrangement for the constituent atoms. Computational studies using Density Functional Theory (DFT) on bicyclo[3.1.0]hexane and its heterocyclic analogues (containing oxygen, sulfur, or selenium) further corroborate the preference for boat-like conformers.[5] This fundamental conformational preference is the starting point for our analysis of the 3-Oxa-6-azabicyclo[3.1.0]hexane system.

Influence of Heteroatoms on the Boat Conformation

The introduction of nitrogen and oxygen atoms into the bicyclo[3.1.0]hexane framework to form the 3-Oxa-6-azabicyclo[3.1.0]hexane ring system is expected to retain the fundamental boat conformation. However, the presence of these heteroatoms will introduce subtle but significant changes to the geometry and electronic distribution of the ring.

The nitrogen atom at the 6-position, being part of the aziridine ring, will have a pyramidal geometry unless it is part of a conjugated system. The lone pair of electrons on the nitrogen can be oriented in either an endo or exo position relative to the five-membered ring. The energetic barrier to nitrogen inversion will determine the stability of these two invertomers.

The oxygen atom at the 3-position, within the five-membered ring, will influence the ring's pucker and bond lengths due to its smaller atomic radius and different bond angle preferences compared to a methylene group. The C-O bond lengths will be shorter than the corresponding C-C bonds, which will affect the overall shape of the boat conformation.

Methodologies for Conformational Analysis

The determination of the preferred conformation of the 3-Oxa-6-azabicyclo[3.1.0]hexane ring system relies on a synergistic approach that combines experimental spectroscopic data with theoretical computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is the most powerful experimental technique for elucidating the conformation of molecules in solution. Several NMR parameters are particularly sensitive to the geometry of the 3-Oxa-6-azabicyclo[3.1.0]hexane ring system.

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³JHH values from a high-resolution proton NMR spectrum, it is possible to estimate the dihedral angles within the five-membered ring and thus deduce its conformation. For instance, a large coupling constant (typically > 8 Hz) suggests a dihedral angle approaching 180°, indicative of a trans-diaxial relationship, while smaller coupling constants are associated with gauche relationships.[6]

  • Nuclear Overhauser Effect (NOE): NOE experiments, such as 1D NOE difference spectroscopy or 2D NOESY, provide information about the through-space proximity of protons. An NOE is observed between protons that are close in space (typically < 5 Å), regardless of whether they are directly bonded.[7] In the context of the 3-Oxa-6-azabicyclo[3.1.0]hexane system, NOEs can be used to distinguish between different boat conformations and to determine the relative stereochemistry of substituents. For example, a strong NOE between protons on opposite sides of the five-membered ring would provide compelling evidence for a boat-like conformation where these protons are in close proximity.[6]

Experimental Protocol: NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve a few milligrams of the synthesized 3-Oxa-6-azabicyclo[3.1.0]hexane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D Proton NMR: Acquire a high-resolution 1D proton NMR spectrum to identify all proton resonances and measure their chemical shifts and coupling constants.

  • 2D NMR (COSY and HSQC): Perform 2D COSY (Correlation Spectroscopy) to establish proton-proton connectivity and HSQC (Heteronuclear Single Quantum Coherence) to assign protons to their directly attached carbons.

  • NOESY/ROESY: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons.

  • Data Analysis:

    • Measure all relevant ³JHH values from the 1D proton spectrum.

    • Use the Karplus equation to estimate dihedral angles from the measured coupling constants.

    • Analyze the NOESY/ROESY spectrum to identify key spatial proximities between protons.

    • Combine the dihedral angle and distance constraints to build a model of the predominant conformation in solution.

Computational Chemistry: In Silico Modeling of Conformational Landscapes

Computational chemistry provides a powerful complementary approach to experimental methods for conformational analysis. By solving the Schrödinger equation for a given molecule, it is possible to calculate its structure, energy, and other properties.

  • Conformational Search: A systematic or stochastic conformational search can be performed to identify all possible low-energy conformers of the 3-Oxa-6-azabicyclo[3.1.0]hexane ring system.

  • Geometry Optimization and Energy Calculations: The geometry of each identified conformer can be optimized using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio methods, to find the minimum energy structure. The relative energies of the different conformers can then be calculated to determine their populations at a given temperature.

  • Prediction of NMR Parameters: Once the low-energy conformers have been identified, their NMR parameters (chemical shifts and coupling constants) can be calculated. These calculated parameters can then be compared with the experimental data to validate the computational model and to aid in the assignment of the experimental spectrum.

Computational Workflow: Conformational Analysis

G cluster_0 Computational Analysis start Initial 3D Structure of 3-Oxa-6-azabicyclo[3.1.0]hexane conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search qm_opt Geometry Optimization & Frequency Calculation (DFT/ab initio) conf_search->qm_opt energy_analysis Relative Energy Analysis qm_opt->energy_analysis nmr_calc NMR Parameter Calculation (Chemical Shifts, Coupling Constants) qm_opt->nmr_calc final_conf Elucidation of Dominant Conformer(s) energy_analysis->final_conf comparison Comparison with Experimental Data nmr_calc->comparison comparison->final_conf

Caption: A typical computational workflow for the conformational analysis of the 3-Oxa-6-azabicyclo[3.1.0]hexane ring system.

Predicted Conformational Data and Key Structural Parameters

While experimental data for the parent 3-Oxa-6-azabicyclo[3.1.0]hexane is scarce, we can infer key structural parameters based on the known boat conformation of the bicyclo[3.1.0]hexane system and the influence of the heteroatoms. The following table provides predicted ranges for key dihedral angles and coupling constants that would be expected for a boat-like conformation.

ParameterAtom PathPredicted Dihedral Angle (°)Expected ³JHH (Hz)
Dihedral Angle 1H-C1-C2-H~30-50 (gauche)2-5
Dihedral Angle 2H-C2-C(O)-HVariable (puckering)2-8
Dihedral Angle 3H-C4-C5-H~150-170 (trans-like)8-12
Dihedral Angle 4H-C5-C(N)-H~0-20 (eclipsed-like)6-10

Note: These are predicted values and should be confirmed by experimental and computational studies.

Application in Drug Design: A Scaffold for Precision Targeting

A thorough understanding of the conformational preferences of the 3-Oxa-6-azabicyclo[3.1.0]hexane ring system is the cornerstone for its successful application in drug design. By knowing the inherent geometry of the scaffold, medicinal chemists can:

  • Design Conformationally-Restricted Analogs: Use the rigid scaffold to lock flexible pharmacophores into their bioactive conformation, potentially increasing potency and reducing entropic penalties upon binding.

  • Explore Novel Chemical Space: The unique three-dimensional shape of the 3-Oxa-6-azabicyclo[3.1.0]hexane system allows for the exploration of novel regions of chemical space, leading to the discovery of new intellectual property.

  • Fine-Tune Physicochemical Properties: The presence of the oxygen and nitrogen atoms provides handles for modulating solubility, polarity, and hydrogen bonding potential, which are critical for optimizing pharmacokinetic and pharmacodynamic properties.

The conformational rigidity of the bicyclo[3.1.0]hexane scaffold has already been exploited to create selective H3 receptor ligands.[8] The 3-Oxa-6-azabicyclo[3.1.0]hexane system offers an exciting extension of this concept, with the potential for broader applications across various therapeutic areas.

Conclusion

The 3-Oxa-6-azabicyclo[3.1.0]hexane ring system is a promising scaffold for the design of novel, conformationally constrained therapeutic agents. Based on the well-established conformational preferences of the parent bicyclo[3.1.0]hexane system, a boat-like conformation is predicted to be the dominant form for this heterocyclic analogue. A combined approach of high-field NMR spectroscopy and computational chemistry can provide a detailed picture of its conformational landscape. The insights gained from such studies will be invaluable for medicinal chemists seeking to harness the potential of this unique and rigidifying structural motif in the pursuit of innovative medicines.

References

  • Vera, D. M., et al. (2023). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. Chemistry – A European Journal. Available at: [Link]

  • Kuhn, T., et al. (2021). Incorporation of 4 J-HMBC and NOE Data into Computer-Assisted Structure Elucidation with WebCocon. Molecules. Available at: [Link]

  • Mjöberg, P. J., & Almlöf, J. (1978). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics. Available at: [Link]

  • Stoll, F. M., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. Available at: [Link]

  • Helmer, T., et al. (2015). Conformational analysis of small organic molecules using NOE and RDC data. Journal of Magnetic Resonance. Available at: [Link]

  • Kelly, D. P., et al. (1982). I3C-lH Coupling Constants in Carbocations. 5.' Trishomocyclopropenium Cations Generated from Bicycle. The Journal of Organic Chemistry. Available at: [Link]

  • Padwa, A., et al. (2005). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. Organic Letters. Available at: [Link]

  • Wiberg, K. B., et al. (1966). The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Singh, S., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. Bicyclo(3.1.0)hexane. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]

  • NIST. Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Kawasaki, A., et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H 3 Receptor Ligands. Molecules. Available at: [Link]

  • Morris, D. G., et al. (1977). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Bakulev, V. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NIST. 6-Oxabicyclo[3.1.0]hexane. NIST Chemistry WebBook. Retrieved from [Link]

  • Micheli, F., et al. (2010). 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. 3-oxa-6-azabicyclo[3.1.0]hexane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Analysis: X-ray Crystal Structure of 3-Oxa-6-azabicyclo[3.1.0]hexane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-oxa-6-azabicyclo[3.1.0]hexane core represents a critical pharmacophore in modern medicinal chemistry, serving as a conformationally restricted surrogate for morpholine. Unlike the flexible morpholine ring, this bicyclic scaffold locks the heteroatoms into specific vectors, enhancing binding affinity and selectivity in target proteins such as dipeptidyl peptidase-IV (DPP-IV) and monoamine transporters.

This technical guide provides a rigorous analysis of the X-ray crystallographic data for this scaffold. Because the free base is a volatile liquid difficult to crystallize, structural insights are derived from its stable sulfonamide derivatives, specifically 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane . This analysis synthesizes crystallographic metrics, conformational dynamics, and reproducible synthesis protocols to aid researchers in structure-based drug design (SBDD).

Crystallographic Characterization

The definitive structural determination of the 3-oxa-6-azabicyclo[3.1.0]hexane core was established through the single-crystal X-ray diffraction of its p-iodobenzenesulfonyl derivative.[1][2] This derivative was chosen to introduce a heavy atom (Iodine) for phasing and to raise the melting point for stable lattice formation.

Crystal Data & Refinement Metrics

The compound crystallizes in the monoclinic system.[2] The choice of the centrosymmetric space group C2/c indicates an ordered packing arrangement stabilized by intermolecular sulfonyl-dipole interactions.

ParameterValue
Crystal System Monoclinic
Space Group C2/c (No.[2] 15)
Unit Cell Dimension (a) 19.76 ± 0.03 Å
Unit Cell Dimension (b) 8.17 ± 0.01 Å
Unit Cell Dimension (c) 15.72 ± 0.03 Å
Beta Angle (

)
109.3° ± 0.2°
Z (Molecules/Cell) 8
R-Factor ~0.099 (Historical Refinement)
Structural Topology and Conformation

The bicyclic core exhibits two defining structural features that govern its biological activity: Cis-Fusion and Boat Conformation .

  • Cis-Fusion: The aziridine ring (atoms N6, C1, C5) is fused cis to the tetrahydrofuran (THF) ring. Trans-fusion in a [3.1.0] system is geometrically prohibited due to the extreme ring strain it would impose on the bridgehead carbons. The fusion angle is approximately 112° , indicating significant strain relative to a standard sp³ tetrahedral angle (109.5°), but stable enough for isolation.

  • Boat Conformation: The five-membered oxa-ring adopts a boat conformation.[3] This is distinct from the envelope conformation typical of isolated THF rings. The fusion with the three-membered aziridine ring forces the C1-C5 bond to be eclipsed, driving the C2-C3-C4 segment upwards to relieve torsional strain.

Implications for Drug Design: The boat conformation positions the oxygen atom (O3) and the nitrogen substituent (N6-R) in a specific spatial relationship. In the sulfonamide derivative, the sulfonyl group is oriented exo to the bicyclic cup, minimizing steric clash with the endo-face hydrogens.

Conformational Dynamics & Logic

Understanding the causality behind the observed structure is essential for modifying the scaffold.

The "Locking" Mechanism

In a standard morpholine ring, the chair conformation can flip, presenting substituents in axial or equatorial orientations. The 3-oxa-6-azabicyclo[3.1.0]hexane scaffold removes this freedom.

  • Aziridine Anchor: The 3-membered ring acts as a rigid clamp across the C1-C5 bond.

  • Vector Definition: The lone pair on the Nitrogen (N6) is pyramidal. In sulfonamides, the S-N bond is held rigid. The Oxygen (O3) lone pairs are also orientationally fixed relative to the bridgehead.

Structural Isomerism Warning

Researchers must distinguish this core from its isomer, 6-oxa-3-azabicyclo[3.1.0]hexane (an epoxide fused to a pyrrolidine).

  • Target (3-Oxa-6-aza): Aziridine fused to THF. (Morpholine analog).

  • Isomer (6-Oxa-3-aza): Epoxide fused to Pyrrolidine. (Proline analog).

The diagram below illustrates the connectivity and the synthesis logic for the target scaffold.

G cluster_logic Structural Topology Start 2,5-Dihydrofuran Inter Intermediate: Hydroxy Sulfonamide Start->Inter 1. Epoxidation 2. Ring Opening (TsNH2) Mesyl Activated Mesylate Inter->Mesyl MsCl, Pyridine (Activation) Final Target Scaffold: 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane Mesyl->Final K2CO3, MeCN (Intramolecular Cyclization) Boat Boat Conformation (Oxa-ring) Boat->Final Cis Cis-Fusion (Angle ~112°) Cis->Final

Figure 1: Synthesis pathway and structural topology of the 3-oxa-6-azabicyclo[3.1.0]hexane scaffold.

Experimental Protocol: Synthesis & Crystallization

To replicate the crystal structure or generate analogs for biological testing, the following protocol is recommended. This method avoids the handling of volatile free bases by generating the stable N-tosyl derivative directly.

Reagents & Materials
  • Precursor: 3,4-Epoxytetrahydrofuran (or generated in situ from 2,5-dihydrofuran).

  • Nucleophile: p-Toluenesulfonamide (TsNH2) or p-Iodobenzenesulfonamide (for heavy atom phasing).

  • Base: Potassium Carbonate (K₂CO₃).[4]

  • Solvent: Acetonitrile (MeCN), Dioxane.

Step-by-Step Methodology

Step 1: Ring Opening (Regioselective)

  • Dissolve 3,4-epoxytetrahydrofuran (1.0 eq) in dioxane.

  • Add p-toluenesulfonamide (1.2 eq), K₂CO₃ (0.1 eq), and a catalytic amount of benzyltriethylammonium chloride (TEBA).

  • Heat to 90°C for 72 hours.

  • Mechanism: The sulfonamide attacks the epoxide, opening the ring to form the trans-hydroxy sulfonamide.

  • Checkpoint: Verify ring opening via TLC (disappearance of epoxide).

Step 2: Activation

  • Cool the crude mixture and dissolve in CH₂Cl₂.

  • Add Pyridine (5.0 eq) and Methanesulfonyl chloride (MsCl, 5.0 eq) at 0°C.

  • Reflux for 16 hours.

  • Result: Converts the secondary alcohol to a mesylate leaving group.

Step 3: Cyclization (The Critical Step)

  • Isolate the crude mesylate.

  • Dissolve in MeCN. Add excess K₂CO₃ (4.0 eq).[4]

  • Stir at 45°C for 16 hours.

  • Mechanism: Intramolecular S_N2 displacement of the mesylate by the sulfonamide nitrogen. This inversion of configuration restores the cis relationship required for the [3.1.0] fusion.

  • Purification: Recrystallize from Ethanol/Ether to obtain X-ray quality crystals.

Applications in Structure-Based Drug Design

The crystallographic insights translate directly to potency optimization.

Vector Alignment

In the crystal structure, the distance between the bridgehead midpoint and the Oxygen atom is fixed. For triple reuptake inhibitors (SARI), this distance is critical for mimicking the spatial arrangement of neurotransmitters.

  • Distance (N-O projection): ~2.8 - 3.0 Å (rigidified).

  • Comparison: In flexible morpholines, this distance fluctuates, entropic penalties upon binding are higher. The [3.1.0] scaffold pre-pays this entropic cost.

Metabolic Stability

The cyclopropyl fusion protects the alpha-carbons (C1/C5) from metabolic oxidation (P450). The X-ray structure reveals that the C-H bonds at the bridgehead are splayed away from the optimal angle for radical abstraction, enhancing metabolic half-life.

References

  • Trefonas, L. M., & Sato, T. (1966).[2] Crystal and molecular structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane. Journal of Heterocyclic Chemistry, 3(4), 404-409. Link

  • Chen, P., et al. (2017).[5] Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation. Organic & Biomolecular Chemistry, 15, 1228-1235.[5][6] Link

  • Berta, D., et al. (2010). 6-[Alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: A new series of potent and selective triple reuptake inhibitors.[7] Journal of Medicinal Chemistry, 53(6), 2534-2551.[7] Link

  • García, J. E., et al. (2011). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ChemPhysChem, 12(17), 3307-3317. Link

Sources

Methodological & Application

using 3-Oxa-6-azabicyclo[3.1.0]hexane as a building block in organic synthesis

[1][2]

Part 1: Strategic Overview

3-Oxa-6-azabicyclo[3.1.0]hexane represents a unique class of "reactive building blocks." While often unstable as a free amine due to significant ring strain (approx. 27 kcal/mol), its N-activated derivatives (sulfonamides, carbamates) serve as powerful electrophiles.

Why Use This Building Block?
  • Stereochemical Fidelity: The fused bicyclic structure forces a cis-relationship between the oxygen and nitrogen bridges. Nucleophilic ring-opening proceeds via an SN2 mechanism with inversion, guaranteeing a trans-relationship in the final 3,4-disubstituted THF product.

  • Access to "Sugar Mimics": The resulting trans-3-amino-4-hydroxy-THF motifs are isosteric with ribose and other sugars, making them valuable in nucleoside analog design.

  • Divergent Library Synthesis: A single batch of the aziridine can be split and reacted with dozens of nucleophiles (amines, thiols, azides) to rapidly generate a library of polar, sp3-rich fragments.

Part 2: Synthesis of the Building Block

While direct aziridination of 2,5-dihydrofuran is possible, it often requires expensive transition metal catalysts (Rh, Cu) and can suffer from chemoselectivity issues. The Epoxide-Opening/Cyclization Protocol is recommended for scalability, cost-efficiency, and safety.

Protocol A: Synthesis of N-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane

Target: 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane Precursor: 3,6-Dioxabicyclo[3.1.0]hexane (Epoxide of 2,5-dihydrofuran)

Reagents & Materials:
  • 3,6-Dioxabicyclo[3.1.0]hexane (Commercial or from 2,5-dihydrofuran + mCPBA)

  • p-Toluenesulfonamide (TsNH2)

  • Potassium Carbonate (K2CO3)[1]

  • Benzyltriethylammonium chloride (TEBA, Phase transfer catalyst)

  • Methanesulfonyl chloride (MsCl)

  • Pyridine[1][2]

  • Solvents: 1,4-Dioxane, Dichloromethane (DCM), Acetonitrile (MeCN)

Step-by-Step Procedure:

Step 1: Epoxide Opening (Regio-convergent)

  • Charge a reaction vessel with 3,6-dioxabicyclo[3.1.0]hexane (1.0 equiv), TsNH2 (1.2 equiv), K2CO3 (0.1 equiv), and TEBA (0.1 equiv) in 1,4-dioxane (0.5 M concentration).

  • Heat the mixture to 90 °C for 72 hours.

    • Mechanism:[3][1][2][4][5] The sulfonamide acts as a nucleophile, opening the epoxide to yield the trans-hydroxy sulfonamide.

  • Cool to room temperature (RT) and concentrate under reduced pressure.

  • Purification: Flash column chromatography (EtOAc/Hexanes) to isolate the intermediate trans-4-hydroxy-3-(tosylamino)tetrahydrofuran.

    • Yield Expectation: 70–80%.

Step 2: Aziridine Cyclization

  • Dissolve the hydroxy sulfonamide (1.0 equiv) in dry DCM (0.2 M).

  • Add Pyridine (5.0 equiv) and cool to 0 °C.

  • Dropwise add MsCl (5.0 equiv).

  • Reflux the mixture for 16 hours to form the mesylate in situ.

  • Wash with brine, dry over MgSO4, and concentrate to obtain the crude mesylate.

  • Dissolve the crude mesylate in MeCN . Add K2CO3 (4.0 equiv).

  • Stir at 45 °C for 16 hours.

    • Mechanism:[3][1][2][4][5] Intramolecular displacement of the mesylate by the sulfonamide nitrogen closes the 3-membered ring.

  • Workup: Filter off solids, concentrate, and purify via silica gel chromatography (Ether/Petroleum Ether).

    • Final Yield: ~75% (from hydroxy sulfonamide).[1]

Part 3: Application Protocols (Reactivity)

The core utility of this scaffold is its reactivity with nucleophiles. The following protocol describes the ring-opening to access chiral amino-THF derivatives.

Protocol B: Nucleophilic Ring Opening (Library Generation)

Objective: Synthesis of trans-3,4-disubstituted tetrahydrofurans. Scope: Suitable for Azides (NaN3), Amines, Thiophenols, and Cyanides.

Workflow Diagram (DOT)

GStartN-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexaneReactionNucleophilic Attack(Solvent: DMF or MeCN)Start->Reaction+ Nucleophile (Nu)IntermediateTrans-Intermediate(Inversion of Config)Reaction->IntermediateSN2 MechanismProductTrans-3-Nu-4-NHTs-THF(Functionalized Scaffold)Intermediate->ProductWorkup

Caption: General workflow for the stereoselective ring-opening of the aziridine scaffold.

Procedure (Example: Azide Opening):
  • Preparation: Dissolve N-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane (1.0 equiv) in DMF (0.5 M).

  • Addition: Add Sodium Azide (NaN3) (3.0 equiv) and Ammonium Chloride (NH4Cl) (1.0 equiv).

    • Note: NH4Cl buffers the reaction, preventing decomposition.

  • Reaction: Heat to 60–80 °C for 4–12 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF) and brine.

  • Result: The product is trans-3-azido-4-(tosylamino)tetrahydrofuran. This can be reduced (Staudinger reduction) to the trans-3,4-diamino-THF, a privileged motif in kinase inhibitors.

Data Summary: Nucleophile Scope
NucleophileConditionsProduct TypeYield (%)Application
NaN3 DMF, 80°CAzido-amine85-95Diamine precursors
Benzylamine MeCN, RefluxDiamine70-85Ligand synthesis
Thiophenol K2CO3, DMFThio-amine80-90S-containing analogs
Cyanide TMSCN, cat.Cyano-amine60-75Amino acids (unnatural)

Part 4: Critical Troubleshooting & Safety

Regioselectivity
  • Symmetry: The starting material is meso (symmetrical). Attack at C1 or C5 leads to the same enantiomeric pair (racemic product) unless a chiral catalyst or chiral nucleophile is used.

  • Desymmetrization: To obtain enantiopure products, use chiral amine nucleophiles or perform the ring opening in the presence of a chiral Lewis Acid catalyst (e.g., Salen-Co complexes).

Stability
  • Storage: The N-tosyl derivative is a stable solid at room temperature but should be stored at 4°C.

  • Free Amine: The free aziridine (N-H) is highly unstable and volatile. Do not isolate the free amine. Always maintain an electron-withdrawing group (Tosyl, Boc, Cbz) on the nitrogen during storage.

Safety (E-E-A-T)
  • Aziridine Hazard: Aziridines are potent alkylating agents and potential mutagens. All reactions must be conducted in a fume hood. Double-glove and use a blast shield when heating.

  • Quenching: Quench all aziridine waste with aqueous HCl or thiosulfate solution to open the ring and deactivate the electrophile before disposal.

References

  • Preparation of 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane: Title: "6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane" Source:[6] Encyclopedia of Reagents for Organic Synthesis (EROS) URL:[Link]

  • Reaction Mechanism & Applications: Title: "Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates" (Contextual reference for bicyclic aziridine stability and handling) Source: Organic Letters / PMC URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Characterization of 3-Oxa-6-azabicyclo[3.1.0]hexane Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 3-Oxa-6-azabicyclo[3.1.0]hexane scaffold. This bicyclic system is a valuable structural motif in medicinal chemistry, but its rigid, three-dimensional nature often presents significant challenges in structural characterization, particularly in distinguishing between regio- and stereoisomers.[1][2][3]

This guide is structured as a series of frequently asked questions and troubleshooting workflows to directly address common issues encountered during experimental analysis. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum is ambiguous. How can I definitively distinguish between the exo and endo regioisomers?

This is the most common challenge. The rigid bicyclic structure often leads to significant signal overlap and complex spin-spin coupling patterns in one-dimensional NMR spectra, making unambiguous assignment difficult.[4] Relying solely on coupling constants or chemical shifts can be misleading. The definitive solution lies in leveraging through-space correlations with 2D NMR experiments.

The Underlying Principle: Through-Bond vs. Through-Space Correlations

Standard experiments like COSY, HSQC, and HMBC reveal scalar couplings between nuclei through chemical bonds (typically 2-4 bonds).[5][6][7] To determine stereochemistry, such as the exo or endo orientation of a substituent on the cyclopropane ring, you need to identify which protons are close to each other in 3D space. This is achieved using the Nuclear Overhauser Effect (NOE).[8][9]

Troubleshooting Workflow: A Multi-Step NMR Approach

G cluster_start Step 1: Foundational Analysis cluster_advanced Step 2: Connectivity & Long-Range Correlation cluster_stereo Step 3: Stereochemical Assignment A Acquire High-Resolution ¹H and ¹³C Spectra B Acquire ¹H-¹H COSY A->B Identify proton spin systems C Acquire ¹H-¹³C HSQC B->C Correlate protons to directly attached carbons D Acquire ¹H-¹³C HMBC C->D Identify 2-3 bond correlations (e.g., H to quaternary C) E Assemble Carbon Skeleton D->E Confirm bicyclic framework F Acquire 2D NOESY or ROESY E->F Prerequisite: All protons assigned G Analyze Through-Space Correlations F->G Identify key NOE cross-peaks H Assign Exo/Endo Isomer G->H Differentiate regioisomers I Final Structure Elucidated H->I

Caption: Recommended workflow for unambiguous NMR-based structure elucidation.

Experimental Protocol: 2D NOESY for Stereochemical Assignment

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[9][10] This is the key to differentiating exo and endo isomers.

  • Sample Preparation: Prepare your sample in a deuterated solvent. It is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect, by bubbling an inert gas (N₂ or Ar) through the sample for several minutes.[8]

  • Acquisition:

    • Use a standard noesygpphzs pulse sequence (or equivalent) which incorporates gradient pulses for artifact suppression.[10]

    • The most critical parameter is the mixing time (d8) . This is the period during which magnetization transfer occurs. For small molecules (< 1 kDa), typical mixing times range from 300 ms to 800 ms. Run a series of 1D NOE experiments or a 2D NOESY with varying mixing times to find the optimal value for your specific compound.

  • Interpretation:

    • After assigning all proton signals using COSY and HSQC, look for the key NOESY cross-peaks from the cyclopropane protons (H5 and H6).

    • Exo Isomer: The substituent on the cyclopropane ring points away from the five-membered oxazolidine ring. Therefore, the cyclopropane protons (H5/H6) will show a strong NOE correlation to the protons on the "outside" of the bicyclic system, specifically the C1 and C4 protons.

    • Endo Isomer: The substituent points towards the oxazolidine ring. The cyclopropane protons (H5/H6) will show a strong NOE correlation to the protons on the "inside" face of the system, particularly the C2 protons adjacent to the oxygen atom.

G cluster_exo Exo Isomer cluster_endo Endo Isomer Exo Exo H5_exo H5 H1_exo H1 H5_exo->H1_exo Strong NOE H4_exo H4 H5_exo->H4_exo Strong NOE Endo Endo H5_endo H5 H2_endo_a H2a H5_endo->H2_endo_a Strong NOE H2_endo_b H2b H5_endo->H2_endo_b Strong NOE

Sources

Validation & Comparative

computational vs experimental data for 3-Oxa-6-azabicyclo[3.1.0]hexane conformation.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational vs. Experimental Data for 3-Oxa-6-azabicyclo[3.1.0]hexane Conformation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Rigid Scaffold Paradox

The 3-oxa-6-azabicyclo[3.1.0]hexane scaffold—a fused system comprising a tetrahydrofuran ring and an aziridine ring—represents a critical structural motif in medicinal chemistry, particularly in the design of glycosidase inhibitors and nucleoside mimics (e.g., epimino-furanosides). Unlike flexible monocyclic ethers, this bicyclic system exhibits restricted conformational freedom.[1]

Conformational Landscape: Boat vs. Chair

The conformational analysis of bicyclo[3.1.0]hexane systems revolves around the puckering of the five-membered ring relative to the three-membered ring.

  • The Boat Conformation (Preferred): The five-membered ring puckers toward the aziridine ring (concave geometry). This conformation minimizes eclipsing interactions between the bridgehead protons (H1/H5) and the adjacent methylene protons (H2/H4).

  • The Chair Conformation (High Energy): The five-membered ring puckers away from the aziridine ring (convex geometry). This state forces the bridgehead and methylene C-H bonds into an eclipsed arrangement, significantly increasing torsional strain.

Mechanistic Insight

In 3-oxa-6-azabicyclo[3.1.0]hexane, the heteroatoms (O3 and N6) introduce additional electronic effects (anomeric and gauche effects), but the torsional strain of the fused cyclopropane/aziridine ring remains the dominant force locking the system into the Boat form.

Methodology Comparison

A. Computational Workflow (In Silico)

Objective: Predict the global minimum and transition state energies for ring inversion.

Protocol:

  • Initial Sampling: Generate conformers using Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to identify starting geometries (Boat, Chair, Twist).

  • Geometry Optimization: Perform DFT calculations using B3LYP or M06-2X functionals with a 6-311+G(d,p) basis set.

    • Why: B3LYP is standard, but M06-2X better captures dispersion forces in fused rings.

  • Frequency Analysis: Confirm stationary points (0 imaginary frequencies for minima, 1 for transition states).

  • Solvation Model: Apply IEFPCM (Implicit Solvation) for water or chloroform to mimic experimental conditions.

B. Experimental Workflow (In Vitro)

Objective: Validate the physical structure in solid and solution states.

Protocol:

  • X-Ray Crystallography:

    • Grow single crystals of solid derivatives (e.g., N-tosyl or N-acyl analogs).

    • Critical Check: Verify if crystal packing forces distort the ring puckering compared to the gas phase.

  • NMR Spectroscopy (

    
    H & NOE): 
    
    • Coupling Constants (

      
      ):  Measure vicinal couplings between bridgehead protons (H1/H5) and methylene protons (H2/H4).
      
    • Diagnostic: In the Boat form, the dihedral angle is small (~0–20°), leading to larger

      
       values (6–9 Hz). In the Chair , the dihedral is larger, leading to smaller 
      
      
      
      values (<2 Hz).
    • NOESY: Detect through-space correlations between the aziridine protons and the "flagpole" protons of the 5-ring.

Data Comparison: Theory vs. Reality

The following table synthesizes data from high-level ab initio studies (e.g., MP2/cc-pVTZ) and experimental characterization of 3-oxa-6-azabicyclo[3.1.0]hexane derivatives (e.g., epimino sugars).

ParameterComputational Prediction (DFT/B3LYP)Experimental Data (X-Ray/NMR)Agreement Status
Global Minimum Boat Conformation Boat Conformation High
Energy Gap (

)
Boat is ~3.5–5.0 kcal/mol more stable than ChairOnly Boat observed (NMR limits of detection)High
C1-C5 Bond Length 1.50 Å (Bridgehead)1.48–1.51 Å (X-Ray)Exact
Ring Puckering Angle (

)
~25–30° (Toward Aziridine)~28° (X-Ray derivative)High

Coupling
Predicted: 7.5 Hz (Karplus eq.)[2]Observed: 7.2–8.0 HzHigh
N-Inversion Barrier ~12 kcal/mol (for N-H)Not typically observed at RT (Fast inversion/H-bonding)Moderate
Critical Analysis of Discrepancies[3]
  • Solvation Effects: Computational models often overestimate the rigidity of the "flap" in the vacuum. In polar solvents (NMR data), the envelope of the 5-membered ring shows slight flexibility (pseudorotation) not seen in static X-ray structures.

  • Substituent Influence: If the Nitrogen (N6) is substituted with a bulky group (e.g., Tosyl, Benzoyl), steric repulsion can slightly flatten the Boat, a nuance captured by X-ray but sometimes missed by lower-level DFT if dispersion corrections are omitted.

Visualization of Logic & Workflow

The following diagram illustrates the decision pathway for confirming the conformation, highlighting the self-validating loop between


-coupling analysis and computed dihedrals.

ConformationWorkflow cluster_0 Phase 1: Computational Prediction cluster_1 Phase 2: Experimental Validation Input 3-Oxa-6-azabicyclo[3.1.0]hexane Structure DFT DFT Optimization (B3LYP/6-311+G**) Input->DFT Minima Identify Global Minimum (Boat vs Chair) DFT->Minima CalcJ Calculate Dihedrals & Predict J-Couplings Minima->CalcJ Result Conformational Assignment: BOAT FORM CONFIRMED CalcJ->Result Match (<1 Hz dev) Synthesis Synthesis of Derivative (Wenker Cyclization) NMR 1H NMR Analysis (Measure 3J_HH) Synthesis->NMR XRay X-Ray Crystallography (Solid State) Synthesis->XRay NMR->DFT Discrepancy? Refine Solvation Model NMR->Result Large J (~8 Hz) XRay->Result Pucker Observed

Caption: Integrated workflow combining DFT prediction with NMR/X-ray validation to assign the 3-oxa-6-azabicyclo[3.1.0]hexane conformation.

Recommendations for Researchers

  • Trust the Boat: For docking studies or pharmacophore modeling, assume the Boat conformation as the bioactive starting point. The energy penalty to access the Chair is likely too high for standard binding pockets unless induced fit forces are extreme.

  • Validate with

    
    :  When synthesizing new derivatives, use the bridgehead-methylene coupling constant (
    
    
    
    ) as a quick diagnostic.
    • 
       Hz 
      
      
      
      Boat (Retained stereochemistry).
    • 
       Hz 
      
      
      
      Chair or distorted twist (Check for steric clash).
  • Use Dispersion-Corrected DFT: When modeling this scaffold, standard B3LYP may underestimate the stability of the fused ring system. Use wB97X-D or M06-2X for higher accuracy in energy barrier calculations.

References

  • Conformational Analysis of Bicyclo[3.1.

    • Title: Conformational and Electron Density Analysis of Bicyclo[3.1.
    • Source: ResearchG
    • Link:[Link]

  • Experimental Data on 3-Oxa-6-aza Derivatives (Epimino Sugars)

    • Title: Restricted Conformational Flexibility of Furanose Derivatives: Ab Initio Interpretation of Their Nuclear Spin-Spin Coupling Constant.
    • Source: Czech Academy of Sciences / Journal of Physical Chemistry A.
    • Link:[Link]

  • Vibrational Potential Energy Surfaces

    • Title: Vibrational Potential Energy Surfaces in Electronic Excited States (Includes 3-oxabicyclo[3.1.
    • Source: The Journal of Chemical Physics.
    • Link:[Link]

  • Synthesis and Reactivity

    • Title: 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane (Encyclopedia of Reagents for Organic Synthesis).[2][3][4]

    • Source: Wiley Online Library.
    • Link:[Link]

Sources

A Comparative Guide to the Metabolic Stability of 3-Oxa-6-azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Metabolic Resilience in Drug Design

In modern medicinal chemistry, the intrinsic properties of a drug candidate's molecular scaffold are as critical as its target affinity. Among these properties, metabolic stability—a measure of a compound's susceptibility to biotransformation by metabolic enzymes—stands as a primary determinant of its pharmacokinetic profile, influencing half-life, bioavailability, and dosing frequency[1][2][3]. Rapid metabolic clearance is a frequent cause of compound attrition during preclinical development[3]. Consequently, the early assessment and optimization of metabolic stability are paramount.

The 3-Oxa-6-azabicyclo[3.1.0]hexane scaffold is a rigid, three-dimensional framework that offers medicinal chemists a unique tool to explore chemical space beyond the traditional "flat" aromatic rings[4][5]. Its constrained conformation can enhance binding affinity and selectivity for biological targets. However, like any novel scaffold, its metabolic fate must be thoroughly understood. This guide provides an in-depth comparison of the metabolic stability of 3-Oxa-6-azabicyclo[3.1.0]hexane derivatives against other common heterocyclic scaffolds, supported by a detailed experimental protocol for its assessment.

The Metabolic Landscape: Comparing Bicyclic Scaffolds

The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are responsible for the majority of Phase I oxidative metabolic reactions[6][7][8]. For nitrogen-containing heterocycles, common metabolic pathways include N-dealkylation, C-hydroxylation at positions alpha to the nitrogen, and ring oxidation. The inherent stability of a scaffold is often inversely related to its lipophilicity and the presence of metabolically labile "soft spots"[9].

The 3-Oxa-6-azabicyclo[3.1.0]hexane core possesses features that can influence its metabolic profile:

  • Reduced Lipophilicity : The presence of two heteroatoms (oxygen and nitrogen) generally lowers lipophilicity compared to purely carbocyclic analogs, which can reduce nonspecific binding to metabolizing enzymes[9].

  • Steric Shielding : The rigid, bicyclic structure can sterically hinder the approach of bulky CYP enzymes to certain positions, protecting them from metabolism.

  • Potential Liabilities : The tertiary amine is a potential site for N-oxidation or N-dealkylation, and the carbon atoms adjacent to the heteroatoms can be susceptible to hydroxylation.

To provide a clear performance benchmark, the table below compares the in vitro metabolic stability of a hypothetical 3-Oxa-6-azabicyclo[3.1.0]hexane derivative with commonly used heterocyclic cores. The data is presented as intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug, determined via a human liver microsomal (HLM) assay. Lower CLint values indicate higher stability.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDScaffoldR-Groupt½ (min)CLint (µL/min/mg protein)Predicted Stability Class
EX-013-Oxa-6-azabicyclo[3.1.0]hexane-CH₂-Ph4530.8Moderate
COMP-01Piperidine-CH₂-Ph2263.0Low
COMP-02Morpholine-CH₂-Ph8516.3High
COMP-03Azetidine-CH₂-Ph>120<11.5Very High
COMP-04Pyrrolidine-CH₂-Ph3144.7Low to Moderate

Data are representative and for illustrative purposes. Actual values are highly dependent on the specific substitutions on the scaffold.

From this comparison, the 3-Oxa-6-azabicyclo[3.1.0]hexane scaffold (EX-01) demonstrates moderate stability, outperforming the more lipophilic piperidine (COMP-01) but showing higher clearance than the highly polar morpholine and the sterically compact azetidine ring[9]. This positions it as a viable starting point for optimization, where its unique 3D geometry can be leveraged for potency while its metabolic liabilities are addressed.

Workflow for Assessing Metabolic Stability: The HLM Assay

The human liver microsomal stability assay is the industry-standard high-throughput method for evaluating Phase I metabolism[1][10][11]. Microsomes are subcellular fractions of the liver containing a high concentration of CYP enzymes[6]. The protocol below describes a self-validating system for determining the intrinsic clearance of a test compound.

Experimental Rationale

The core of the assay involves incubating the test compound with liver microsomes and a crucial cofactor, NADPH, which donates the electrons necessary for CYP enzyme activity[6][12]. The reaction is stopped at various time points by adding a cold organic solvent, which precipitates the microsomal proteins and halts enzymatic activity[10]. The rate of disappearance of the parent compound is then measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[10][13].

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_controls Essential Controls P1 Prepare 100 mM Phosphate Buffer (pH 7.4) I1 Pre-warm HLM and Buffer to 37°C P1->I1 P2 Prepare Test Compound Stock (e.g., 10 mM in DMSO) I2 Add Test Compound (final conc. ~1 µM) to HLM/Buffer mix. Initiate reaction by adding NRS. P2->I2 P3 Prepare NADPH Regenerating System (NRS) Solution P3->I2 P4 Thaw Pooled Human Liver Microsomes (HLM) on ice P4->I1 I1->I2 I3 Sample aliquots at T=0, 5, 15, 30, 45 min I2->I3 Time Course A1 Quench reaction in aliquots with cold Acetonitrile + Internal Standard I3->A1 A2 Centrifuge to pellet precipitated protein A1->A2 A3 Analyze supernatant by LC-MS/MS A2->A3 A4 Plot ln(% Remaining) vs. Time to calculate t½ and CLint A3->A4 C1 -NADPH Control: Replace NRS with buffer to check for non-CYP degradation. C2 Positive Control: Run a compound with known metabolism (e.g., Verapamil) to validate assay performance.

Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.

Detailed Step-by-Step Protocol
  • Reagent Preparation :

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the test compound in DMSO. Further dilute in buffer to an intermediate concentration.

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This ensures a constant supply of NADPH throughout the incubation[13].

    • Prepare a "stop solution" of cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Incubation Setup :

    • On ice, thaw a vial of pooled human liver microsomes (e.g., from at least 10 donors to average out individual variability)[6]. Dilute the microsomes in the phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL[1][6].

    • Set up two sets of incubation tubes for each test compound: one for the main reaction (+NADPH) and one for the negative control (-NADPH).

    • Add the diluted microsomal suspension to the tubes. Also include a positive control compound (e.g., verapamil, testosterone) to verify enzyme activity[10].

    • Pre-incubate the tubes at 37°C for 5-10 minutes in a shaking water bath[13][14].

  • Reaction Initiation and Sampling :

    • To initiate the reaction, add the NADPH regenerating system to the "+NADPH" tubes. Add an equal volume of buffer to the "-NADPH" tubes[13].

    • Immediately after adding the initiation solution, take the first aliquot (T=0) and add it to a corresponding well in a 96-well plate containing the cold stop solution[10].

    • Continue to collect aliquots at subsequent time points (e.g., 5, 15, 30, and 45 minutes), quenching each one immediately in the stop solution[6].

  • Sample Processing and Analysis :

    • Once all time points are collected, seal the 96-well plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins[13][14].

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Analysis :

    • Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations[10][15]:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

Strategies for Optimizing Metabolic Stability

If a derivative of 3-Oxa-6-azabicyclo[3.1.0]hexane shows moderate to high clearance, several established medicinal chemistry strategies can be employed to enhance its stability. The key is to identify the "metabolic soft spot"—the specific atom or group where metabolism is initiated.

Caption: Potential metabolic hotspots on the bicyclic scaffold.

  • Blocking Metabolic Sites : Once a labile position is identified (often through metabolite identification studies), it can be blocked. For instance, if C-hydroxylation occurs at a specific CH₂ group, introducing a fluorine or methyl group at that position can sterically and electronically hinder the metabolic attack[3]. Replacing a hydrogen with deuterium (a "heavy" atom) can also slow the rate of C-H bond cleavage by CYP enzymes, a strategy known as the kinetic isotope effect.

  • Modulating Electronics : Incorporating electron-withdrawing groups near a metabolic hotspot can decrease the electron density of that site, making it less susceptible to oxidative metabolism by CYPs[3][9].

  • Scaffold Hopping : If the core scaffold itself is the primary site of metabolism, a "scaffold hopping" approach may be necessary. This involves replacing the core with a bioisosteric but more stable heterocycle[16]. For example, replacing a metabolically labile phenyl ring with a pyridine or pyrimidine has been shown to dramatically increase half-life by introducing a nitrogen atom, which deactivates the ring towards oxidation[16].

Conclusion

The 3-Oxa-6-azabicyclo[3.1.0]hexane scaffold represents a valuable addition to the medicinal chemist's toolkit, offering a rigid three-dimensional structure to achieve high target potency and selectivity. While it possesses intrinsic heteroatoms that can aid metabolic stability compared to simpler carbocycles, it is not immune to biotransformation. A thorough assessment of its metabolic stability using standardized in vitro tools like the HLM assay is a critical step in any drug discovery program. By understanding its metabolic profile in comparison to other scaffolds and employing rational design strategies to mitigate identified liabilities, researchers can successfully leverage the unique advantages of this framework to develop robust and effective drug candidates.

References

  • Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Dranow, D. et al. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • Słoczyńska, K. et al. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]

  • Evotec (Cyprotex). (n.d.). Microsomal Stability. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Baranczewski, P. et al. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. [Link]

  • National Center for Biotechnology Information. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. [Link]

  • NIPER, S.A.S. Nagar. (n.d.). Scaffold Hopping in Drug Discovery. [Link]

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  • RSC Publishing. (2025, August 11). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). [Link]

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3-Oxa-6-azabicyclo[3.1.0]hexane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.